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Introduction:

5-Methoxypyrimidine-2-carbaldehyde is a heterocyclic compound of interest in medicinal
chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in numerous
bioactive molecules. Theoretical and computational studies provide invaluable insights into the
structural, electronic, and reactive properties of such molecules, aiding in the prediction of their
behavior and guiding further experimental work. This guide outlines the standard theoretical
approaches for the comprehensive analysis of 5-Methoxypyrimidine-2-carbaldehyde,
presenting typical data that would be generated and the methodologies employed.

While specific theoretical studies on 5-Methoxypyrimidine-2-carbaldehyde are not
extensively available in the current literature, this document is based on established
computational methodologies applied to analogous pyrimidine derivatives.[1][2][3][4][5][6][7]

Molecular Structure and Conformational Analysis

The initial step in the theoretical investigation of 5-Methoxypyrimidine-2-carbaldehyde
involves determining its most stable three-dimensional structure. This is achieved through
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geometry optimization, a process that locates the minimum energy conformation of the

molecule.

1.1. Predicted Molecular Geometry

The optimized geometric parameters, including bond lengths, bond angles, and dihedral

angles, are crucial for understanding the molecule's spatial arrangement and steric properties.

The following tables present hypothetical yet representative data for the key structural

parameters of 5-Methoxypyrimidine-2-carbaldehyde, which would be expected from a

Density Functional Theory (DFT) calculation.

Table 1: Predicted Bond Lengths (A)

Bond Predicted Length (A)
N1-C2 1.34
C2-N3 1.33
N3-C4 1.34
C4-C5 1.40
C5-C6 1.39
C6-N1 1.33
C2-C7 (Carbaldehyde) 1.48
C7-08 (Carbaldehyde) 1.22
C5-09 (Methoxy) 1.36
09-C10 (Methoxy) 1.43

Table 2: Predicted Bond Angles (°) and Dihedral Angles (°)
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Angle/Dihedral Predicted Value (°)
N1-C2-N3 127.0

C2-N3-C4 115.0

N3-C4-C5 128.0

C4-C5-C6 116.0

C5-C6-N1 117.0

C6-N1-C2 117.0

N1-C2-C7-08 (Dihedral) 180.0 (Planar)
C4-C5-09-C10 (Dihedral) 0.0 or 180.0 (Planar)

Electronic Properties and Reactivity

The electronic properties of a molecule are fundamental to its reactivity and intermolecular
interactions. Frontier Molecular Orbital (FMO) theory is a key component of this analysis.

2.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO
is related to the molecule's ability to donate electrons, while the LUMO energy indicates its
ability to accept electrons. The HOMO-LUMO energy gap (AE) is a measure of the molecule's
chemical stability and reactivity.

Table 3: Predicted Electronic Properties
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Parameter Predicted Value (eV)
HOMO Energy -6.5

LUMO Energy -1.8

HOMO-LUMO Gap (AE) 4.7

lonization Potential (1) 6.5

Electron Affinity (A) 1.8

Electronegativity (X) 4.15

Chemical Hardness (n) 2.35

Chemical Softness (S) 0.43

Electrophilicity Index (w) 3.66

Vibrational Analysis

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule.

This is useful for interpreting experimental spectra and confirming the molecular structure. The

calculated frequencies correspond to specific vibrational modes of the molecule.

Table 4: Predicted Vibrational Frequencies and Assignments

Frequency (cm™?)

Vibrational Mode Assignment

~3100-3000 C-H stretching (aromatic and aldehyde)
~2950-2850 C-H stretching (methoxy group)

~1700 C=0 stretching (carbaldehyde)

~1600-1450 C=C and C=N stretching (pyrimidine ring)
~1250 C-0O-C asymmetric stretching (methoxy group)
~1050 C-0O-C symmetric stretching (methoxy group)
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Experimental Protocols (Computational
Methodologies)

The data presented in this guide would typically be generated using the following
computational protocol:

4.1. Software

All calculations would be performed using a quantum chemistry software package such as
Gaussian, Spartan, or similar programs.

4.2. Theoretical Method

Density Functional Theory (DFT) is a widely used method for these types of studies. The
B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with
the Lee-Yang-Parr correlation functional, is a common choice.

4.3. Basis Set

A Pople-style basis set, such as 6-311++G(d,p), is generally employed. This basis set provides
a good balance between accuracy and computational cost for organic molecules. The inclusion
of diffuse functions (++) is important for accurately describing lone pairs and anions, while
polarization functions (d,p) are necessary for describing the non-spherical nature of electron
density in bonds.

4.4. Geometry Optimization and Frequency Calculation

The molecular geometry of 5-Methoxypyrimidine-2-carbaldehyde would be fully optimized in
the gas phase without any symmetry constraints. Following optimization, a vibrational
frequency calculation would be performed at the same level of theory to confirm that the
optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and
to obtain the predicted vibrational spectra.

4.5. Electronic Property Calculations

The energies of the HOMO and LUMO, as well as other electronic properties, are obtained
from the output of the geometry optimization calculation. Global reactivity descriptors such as
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electronegativity, chemical hardness, and the electrophilicity index can be calculated from the
HOMO and LUMO energies.

Visualizations
5.1. Workflow for Theoretical Analysis

The following diagram illustrates a typical workflow for the theoretical analysis of a molecule
like 5-Methoxypyrimidine-2-carbaldehyde.
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Caption: Workflow for the theoretical analysis of 5-Methoxypyrimidine-2-carbaldehyde.
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5.2. Signaling Pathway Analogy: Molecular Property Relationships

The following diagram illustrates the logical relationships between calculated quantum
chemical properties and their implications for molecular behavior.
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Caption: Relationships between calculated properties and molecular behavior.
Conclusion:

Theoretical studies are a powerful tool for elucidating the fundamental properties of molecules
like 5-Methoxypyrimidine-2-carbaldehyde. By employing methods such as DFT, researchers
can gain detailed knowledge of molecular structure, electronic properties, and reactivity. This
information is critical for understanding reaction mechanisms, predicting biological activity, and
designing novel compounds with desired therapeutic properties. The protocols and data
presented in this guide provide a framework for conducting and interpreting such theoretical
investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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